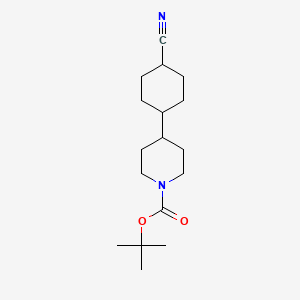

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N2O2 and its molecular weight is 292.423. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Key Intermediate in Pharmaceutical Synthesis : This compound is used as a key intermediate in the synthesis of various pharmacologically active compounds. For example, it is utilized in the synthesis of Vandetanib, an important drug used in the treatment of certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it serves as an important intermediate in the synthesis of Crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Use in Anticancer Drug Synthesis : The compound is a crucial intermediate for the synthesis of small molecule anticancer drugs, highlighting its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Chemical Synthesis and Characterization

Role in Stereoselective Synthesis : It is involved in the stereoselective synthesis of piperidine derivatives that are fused with oxygen heterocycles, which are important in the development of new chemical entities (Moskalenko & Boev, 2014).

Contribution to Novel Scaffolds : This compound contributes to the development of new scaffolds for the preparation of substituted piperidines, expanding the diversity of chemical structures available for pharmaceutical development (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Corrosion Inhibition

- Application in Corrosion Inhibition : The compound has been investigated for its anticorrosive behavior, particularly for protecting carbon steel in corrosive environments. This application is significant in industrial settings where material durability is crucial (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Mecanismo De Acción

Target of Action

Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .

Mode of Action

It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .

Pharmacokinetics

The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .

Result of Action

As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be achieved through the reaction of 4-cyanocyclohexanone with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent. The resulting product can then be purified through recrystallization.", "Starting Materials": [ "4-cyanocyclohexanone", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-cyanocyclohexanone in anhydrous ethanol.", "Step 2: Add tert-butyl 4-piperidonecarboxylate and a reducing agent (e.g. sodium borohydride) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Purify the product through recrystallization." ] } | |

Número CAS |

162997-33-3 |

Fórmula molecular |

C17H28N2O2 |

Peso molecular |

292.423 |

Nombre IUPAC |

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |

Clave InChI |

QOCOQICNCWFZCK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)

![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)